

Application of Differential Scanning Calorimetry (DSC) for Lactose Crystallinity Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Lactose monohydrate*

Cat. No.: B7804260

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique widely employed in the pharmaceutical industry to characterize the physical properties of materials. One of its critical applications is the determination of the degree of crystallinity of excipients like lactose, which can significantly impact the stability, processability, and bioavailability of pharmaceutical dosage forms.

Introduction to Lactose Crystallinity

Lactose, a common excipient, can exist in either a stable crystalline form or a metastable, high-energy amorphous state.^[1] Manufacturing processes such as spray drying, freeze-drying, and milling can induce the formation of amorphous content.^[1] This amorphous form is thermodynamically unstable and can lead to issues like hygroscopicity, instability, and changes in powder flow and compaction properties.^[1] Therefore, quantifying the crystallinity of lactose is crucial for ensuring product quality and performance. DSC provides a reliable method for this quantification by measuring the heat flow associated with thermal events like glass transition, crystallization, and melting.^[2]

Principle of DSC for Crystallinity Analysis

A typical DSC experiment involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same

temperature.[3] The resulting thermogram plots heat flow against temperature, revealing characteristic thermal events.

For a sample containing amorphous lactose, the DSC thermogram will typically exhibit the following features:

- Glass Transition (Tg): An endothermic shift in the baseline, representing the transition from a rigid glassy state to a more mobile, rubbery state.[4][5]
- Crystallization (Tc): An exothermic peak, indicating the spontaneous crystallization of the amorphous fraction upon heating.[1][2]
- Melting (Tm): An endothermic peak corresponding to the melting of the crystalline portion of the sample. For lactose, multiple melting peaks may be observed due to the presence of different anomers (α - and β -lactose).[1][6]

By analyzing the enthalpies of these transitions, the percentage of crystallinity in a lactose sample can be calculated.

Quantitative Data Summary

The following table summarizes typical thermal properties of lactose obtained from DSC analysis. These values can vary depending on the specific form of lactose, its thermal history, and the experimental conditions.

Thermal Event	Parameter	Amorphous Lactose	α -Lactose Monohydrate	β -Lactose
Glass Transition	Onset Temperature (Tg)	~101-102 °C (anhydrous)[4][7]	N/A	N/A
Crystallization	Onset Temperature (Tc)	~160-180 °C[8]	N/A	N/A
Enthalpy of Crystallization (ΔH_c)	Varies with amorphous content	N/A	N/A	
Melting	Onset Temperature (Tm)	~210-220 °C (after crystallization)[8]	~218-220 °C (anhydrous α -lactose)[6][9]	~225-240 °C[8]
Enthalpy of Fusion (ΔH_m)	Varies with crystalline content	~143.86 J/g[6]	Varies	
Dehydration	Onset Temperature	N/A	~144-149 °C[6][9]	N/A

Experimental Protocols

Protocol 1: Sample Preparation

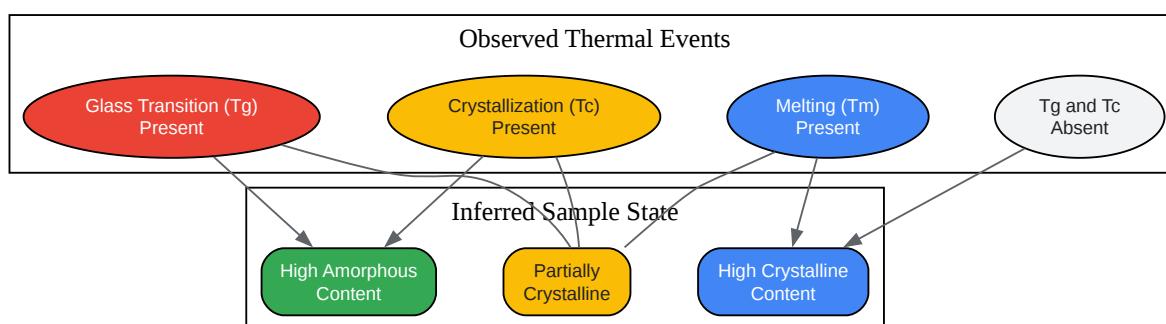
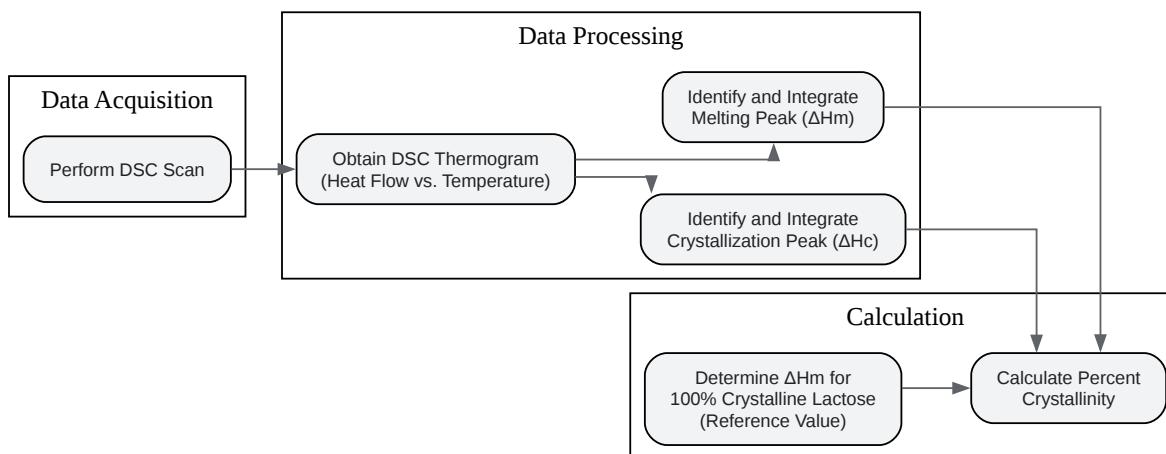
- Accurately weigh 4-5 mg of the lactose sample into a standard aluminum DSC pan.[1]
- For powders, ensure a flat, even surface to maximize thermal contact with the pan.
- Non-hermetically seal the pan to allow for the escape of any evolved moisture, particularly when analyzing lactose monohydrate.[1]
- Prepare an empty, sealed aluminum pan to be used as a reference.

Protocol 2: DSC Instrument Setup and Measurement

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[1][4]
- Experimental Conditions:
 - Temperature Range: Heat the sample from a sub-ambient temperature (e.g., 20 °C) to a temperature above the final melting point (e.g., 240 °C) to ensure all thermal events are captured.[1]
 - Heating Rate: A typical heating rate for this analysis is 5-10 °C/min.[1]
 - Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
- Measurement Procedure:
 - Place the prepared sample and reference pans into the DSC cell.
 - Equilibrate the system at the starting temperature.
 - Initiate the heating program and record the heat flow as a function of temperature.

Data Analysis and Calculation of Crystallinity

The percentage of crystallinity (%C) in a lactose sample can be determined using the following formula:



$$\%C = [(\Delta H_m - \Delta H_c) / \Delta H_m] * 100[10]$$

Where:

- ΔH_m is the specific enthalpy of melting (in J/g) of the sample, obtained by integrating the area of the melting peak.
- ΔH_c is the specific enthalpy of crystallization (in J/g) of the sample, obtained by integrating the area of the crystallization exotherm.

- $\Delta H_m,100\%$ is the specific enthalpy of melting for a 100% crystalline reference material. For α -lactose monohydrate, a reference value is used.

Data Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. akjournals.com [akjournals.com]
- 2. dairy-journal.org [dairy-journal.org]
- 3. testinglab.com [testinglab.com]
- 4. www2.kaiyodai.ac.jp [www2.kaiyodai.ac.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. lait.dairy-journal.org [lait.dairy-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. instanano.com [instanano.com]
- To cite this document: BenchChem. [Application of Differential Scanning Calorimetry (DSC) for Lactose Crystallinity Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7804260#differential-scanning-calorimetry-dsc-for-lactose-crystallinity-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com